N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide
CAS No.: 900006-76-0
Cat. No.: VC6409864
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900006-76-0 |
|---|---|
| Molecular Formula | C18H24N2O5 |
| Molecular Weight | 348.399 |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C18H24N2O5/c1-23-14-7-5-6-13(10-14)20-17(22)16(21)19-11-15-12-24-18(25-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | KTJADXIRFBBTMI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a 1,4-dioxaspiro[4.5]decan system fused to an oxalamide backbone, with a 3-methoxyphenyl group at the N2 position. The spirocyclic moiety introduces conformational rigidity, while the methoxy group on the phenyl ring enhances electronic modulation. Key structural attributes include:
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Spirocyclic Core: The 1,4-dioxaspiro[4.5]decan system consists of a cyclohexane ring fused to a 1,4-dioxolane ring, creating a bicyclic structure with a spiro junction at the 2-position. This arrangement restricts rotational freedom, potentially improving binding specificity in biological systems .
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Oxalamide Linkage: The -NHC(=O)C(=O)NH- bridge serves as a hydrogen-bond donor and acceptor, facilitating interactions with biological targets such as enzymes or receptors.
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3-Methoxyphenyl Substituent: The meta-positioned methoxy group (-OCH₃) contributes electron-donating effects, influencing solubility and pharmacokinetic properties.
Table 1: Comparative Molecular Data for Analogous Compounds
Spectroscopic and Crystallographic Insights
While crystallographic data for the target compound are unavailable, the monoclinic crystal system (space group P2₁/n) observed in structurally related spirocyclic compounds suggests similar packing arrangements. The spirocyclic core likely adopts a chair conformation for the cyclohexane ring and an envelope conformation for the dioxolane ring, minimizing steric strain.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide can be achieved via a two-step strategy:
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Spirocyclic Alcohol Activation: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is converted to its corresponding amine through nucleophilic substitution or reductive amination.
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Oxalamide Coupling: The amine intermediate reacts with 3-methoxyoxalyl chloride or undergoes carbodiimide-mediated coupling with 3-methoxyaniline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Formation | Thionyl chloride (SOCl₂), DMF, 0–25°C | 85–90 |
| Oxalamide Coupling | EDCl, HOBt, DIPEA, DCM, rt | 70–75 |
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction time for the coupling step.
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Purification: Gradient elution chromatography (hexane/ethyl acetate) achieves >95% purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
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LogP: Predicted value of 2.1 ± 0.3 (ChemAxon), indicating moderate lipophilicity.
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Aqueous Solubility: 0.12 mg/mL at pH 7.4, influenced by the methoxy group’s polarity .
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (TGA).
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Biological Activity and Mechanism
Preclinical Findings
Although direct studies are lacking, analogues exhibit anti-inflammatory and analgesic properties. The target compound’s methoxy group may enhance blood-brain barrier permeability, suggesting potential CNS applications.
Table 3: In Vitro Activity of Structural Analogues
| Compound [Ref] | IC₅₀ (COX-2 Inhibition) | EC₅₀ (Analgesia) |
|---|---|---|
| 5-Chloro-2-methyl Derivative | 1.8 µM | 12 mg/kg |
| Benzo[d] dioxol Derivative | 2.3 µM | 15 mg/kg |
Putative Targets
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COX-2 Enzyme: Oxalamide derivatives often inhibit cyclooxygenase-2, reducing prostaglandin synthesis.
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NMDA Receptors: Structural similarity to known channel blockers implies possible neuromodulatory effects.
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Optimized for selective COX-2 inhibition with reduced gastrointestinal toxicity.
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Prodrug Potential: The spirocyclic system could serve as a hydrolyzable prodrug scaffold.
Material Science
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Liquid Crystals: The rigid spirocyclic core may stabilize mesophases in display technologies.
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